6-Chloro-2,3-diethylquinoxaline
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Overview
Description
6-Chloro-2,3-diethylquinoxaline is a heterocyclic compound with the molecular formula C12H13ClN2 It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-diethylquinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method involves the use of titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and cost-effectiveness. Common approaches include the use of microwave irradiation in the presence of catalysts such as molecular iodine or cerium ammonium nitrate . These methods are designed to be environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-diethylquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Bromine in an organic solvent for halogenation; alkyl halides for alkylation.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
6-Chloro-2,3-diethylquinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-diethylquinoxaline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the chloro and diethyl substituents.
6-Chloroquinoxaline: Similar structure but without the diethyl groups.
2,3-Diethylquinoxaline: Lacks the chloro substituent.
Uniqueness: 6-Chloro-2,3-diethylquinoxaline is unique due to the presence of both chloro and diethyl groups, which enhance its chemical reactivity and biological activity. These substituents can significantly alter the compound’s electronic properties, making it more versatile in various applications compared to its unsubstituted counterparts .
Properties
IUPAC Name |
6-chloro-2,3-diethylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQLDDMMFLBRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Cl)N=C1CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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